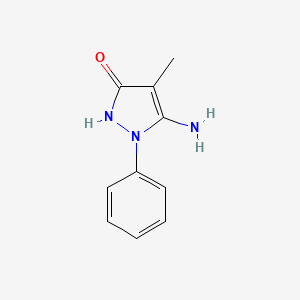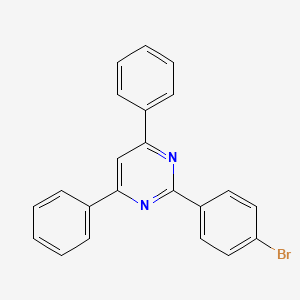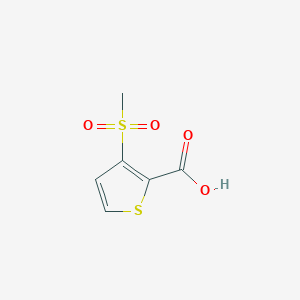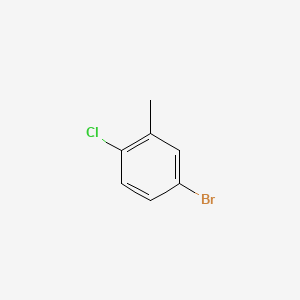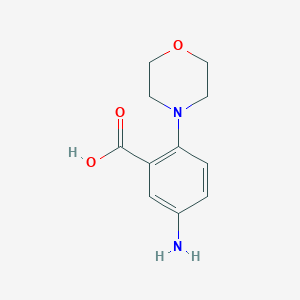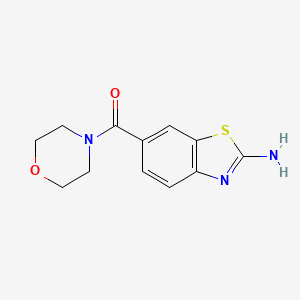
(2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of compounds incorporating benzothiazole and morpholine structures can be diverse, depending on the desired functionalities and the starting materials. The literature review reveals several methodologies for synthesizing benzothiazole derivatives, emphasizing the adaptability and reactivity of the 2-aminobenzothiazole moiety as a precursor for various synthetic targets (Rosales-Hernández et al., 2022). Morpholine derivatives are synthesized through methods starting from vicinal amino alcohols, oxiranes, and aziridines, showcasing the versatility of morpholine in medicinal and organic chemistry (Palchikov, 2013).
Molecular Structure Analysis
Benzothiazole and morpholine rings are known for their distinct chemical structures that impart specific electronic and steric properties to their derivatives. The molecular structure analysis often involves X-ray crystallography and spectroscopic methods to elucidate the arrangement of atoms and the conformation of molecules, offering insights into their reactivity and interaction potentials.
Chemical Reactions and Properties
Benzothiazole derivatives are involved in a wide array of chemical reactions, leveraging the reactivity of the 2-aminobenzothiazole moiety for nucleophilic substitution, coupling reactions, and more. These reactions enable the synthesis of complex molecules with potential biological activities. Morpholines, on the other hand, are used as catalysts, auxiliaries, and in the synthesis of biologically active substances, reflecting their chemical versatility and utility in organic synthesis (Vessally et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity Research has demonstrated that compounds related to (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone show potential in antitumor applications. For instance, a study by Tang & Fu (2018) synthesized a similar compound which exhibited significant inhibition of cancer cell lines such as A549, BGC-823, and HepG-2.
Structural Analysis and Antiproliferative Activity Another study by Prasad et al. (2018) focused on the synthesis of a novel bioactive heterocycle structurally similar to (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone, characterizing its structure and evaluating its antiproliferative activity.
Docking Studies for Antibacterial Activity Research conducted by Shahana & Yardily (2020) involved the synthesis and characterization of compounds with a core structure resembling (2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone. They conducted molecular docking studies to understand the antibacterial activity of these compounds.
Synthesis and Chemical Properties Research by Chumachenko et al. (2014) and Wang et al. (2017) focused on synthesizing and exploring the properties of morpholine-based compounds. These studies contribute to understanding the chemical behavior and potential applications of similar compounds.
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-amino-1,3-benzothiazol-6-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c13-12-14-9-2-1-8(7-10(9)18-12)11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMGZDOJDNJHRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351105 |
Source


|
| Record name | (2-aminobenzothiazol-6-yl)morpholin-4-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminobenzothiazol-6-yl)morpholin-4-yl-methanone | |
CAS RN |
328285-82-1 |
Source


|
| Record name | (2-aminobenzothiazol-6-yl)morpholin-4-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)
![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)




![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)
![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)
